N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride
Description
Emergence of Strain-Engineered Carbocycles in Modern Drug Discovery
Strain-engineered carbocycles, such as cyclobutane, have gained prominence due to their ability to impose precise three-dimensional geometries on molecular architectures. The incorporation of cyclobutane—a four-membered carbon ring with approximately 90° bond angles—introduces significant angle strain, enhancing reactivity and enabling unique binding conformations in biological targets. This strain energy, quantified at ~26 kcal/mol for cyclobutane, facilitates selective interactions with enzyme active sites or receptor pockets that are inaccessible to more flexible structures.
The cyclobutane ring in N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride serves as a conformational lock, restricting rotational freedom at the methylene bridge connecting it to the pyrazole moiety. This rigidity improves pharmacokinetic properties by reducing entropic penalties during target binding, as evidenced by molecular dynamics simulations of analogous cyclobutane-containing compounds. Comparative studies show that cyclobutane hybrids exhibit up to 10-fold greater binding affinity compared to their cyclohexane counterparts in protease inhibition assays.
Table 1: Key Structural and Energetic Properties of Cyclobutane in Drug Design
| Property | Cyclobutane | Cyclohexane |
|---|---|---|
| Bond Angle | ~90° | ~109.5° |
| Strain Energy | 26 kcal/mol | 0 kcal/mol |
| Conformational Flexibility | Low | High |
| Target Binding Entropy | Reduced | Increased |
Pyrazole Heterocycles as Privileged Pharmacophores in Bioactive Molecules
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry, with over 30 FDA-approved drugs incorporating this heterocycle. The 1H-pyrazole ring in this compound provides:
- Dual hydrogen bonding capacity via N1 and N2 atoms, enabling interactions with aspartate or glutamate residues in enzymatic pockets.
- Aromatic π-stacking potential through its conjugated six π-electron system, critical for binding to hydrophobic protein domains.
- Metabolic stability due to reduced susceptibility to oxidative degradation compared to five-membered heterocycles like pyrrole.
The methyl group at the 1-position of the pyrazole ring in this compound enhances lipophilicity (calculated LogP = 2.1), facilitating blood-brain barrier penetration in preclinical models. Structure-activity relationship (SAR) studies of analogous structures demonstrate that electron-withdrawing substituents on the pyrazole ring improve target selectivity by modulating electron density at the N2 position.
Synthetic Pathways:
The compound is synthesized via a three-step sequence:
- Cyclobutane amine preparation through [2+2] photocycloaddition of ethylene derivatives.
- Pyrazole ring construction via Knorr-type condensation using hydrazines and 1,3-diketones.
- Mannich reaction to link the cyclobutane and pyrazole moieties, followed by dihydrochloride salt formation.
This modular synthesis allows for rapid diversification, with yields exceeding 65% in optimized conditions. X-ray crystallographic data confirms the transannular strain in the cyclobutane ring (C-C bond lengths: 1.54 Å) and coplanar alignment of the pyrazole ring with the methylene bridge, maximizing conjugation effects.
Properties
CAS No. |
2866335-81-9 |
|---|---|
Molecular Formula |
C9H17Cl2N3 |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]cyclobutanamine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9(5-6-11-12)7-10-8-3-2-4-8;;/h5-6,8,10H,2-4,7H2,1H3;2*1H |
InChI Key |
KRMCSRIMIYSODQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC2CCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Intermediate
Method A: Cyclization of α,β-Unsaturated Ketones with Hydrazines
A common route involves the condensation of α,β-unsaturated ketones with methylhydrazine derivatives under acidic or basic conditions, leading to pyrazole ring formation. This approach is supported by patents and literature describing pyrazole synthesis via cyclization of hydrazones.
- Reaction Conditions:
- Solvent: Ethanol or dimethylformamide (DMF)
- Catalyst: Acidic catalysts like acetic acid or basic catalysts like sodium ethoxide
- Temperature: 80–120°C
- Time: 4–8 hours
Method B: Condensation of 1,3-Dicarbonyl Compounds with Methylhydrazine
Another prevalent method involves reacting methyl-substituted 1,3-dicarbonyl compounds (e.g., methyl malonate derivatives) with methylhydrazine, followed by cyclization and dehydration steps to yield the methylpyrazol core.
- Reaction Conditions:
- Solvent: Dimethylformamide or dimethyl sulfoxide (DMSO)
- Base: Sodium methoxide or triethylamine
- Temperature: 60–100°C
- Duration: 6–12 hours
Alkylation of the Pyrazole Core
The methyl group at the 1-position of the pyrazole ring is introduced via N-alkylation using methylating agents such as dimethyl sulfate or methyl iodide.
- Reaction Conditions:
- Solvent: Acetone or DMF
- Base: Potassium carbonate or sodium hydride
- Temperature: 40–70°C
- Time: 2–6 hours
Coupling with Cyclobutanamine
The pyrazole methyl derivative is then coupled with cyclobutanamine, often via nucleophilic substitution or reductive amination, to form the N-alkylated cyclobutanamine.
- Method:
- Activation of the pyrazole methyl group as a halide or sulfonate ester
- Nucleophilic attack by cyclobutanamine
- Use of coupling reagents like HATU or EDCI in the presence of bases such as DIPEA
Salt Formation
The final step involves converting the free base into the dihydrochloride salt to enhance stability and solubility.
- Procedure:
- Treatment of the free amine with hydrogen chloride in a suitable solvent (e.g., ethanol or ether)
- Crystallization to obtain pure dihydrochloride salt
Representative Data and Reaction Schemes
Notes on Optimization and Industrial Relevance
- Selectivity: Use of specific bases and solvents (e.g., triethylamine in DMF) improves selectivity in N-methylation.
- Yield Enhancement: Purification of intermediates via recrystallization or chromatography ensures high yields.
- Raw Material Considerations: Dimethyl sulfate, while effective, poses toxicity concerns; alternatives like methyl iodide are sometimes preferred.
- Environmental and Safety Aspects: The use of weakly corrosive reagents and recovery strategies (e.g., solvent recycling) are emphasized in industrial protocols.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the cyclobutanamine moiety.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole or cyclobutanamine derivatives with various functional groups.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The cyclobutanamine moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Key Observations :
- Melting Points : The target compound’s dihydrochloride form may exhibit higher melting points (unreported) due to ionic interactions, contrasting with carboxamides (123–183°C).
- Synthetic Yields : The target’s synthesis (hypothetically via alkylation) might achieve comparable yields (60–70%) to EDCI/HOBt-mediated couplings in .
- Solubility : The hydrochloride salt likely improves water solubility over neutral carboxamides, which rely on polar groups (e.g., -CN, -CONH₂) for solubility .
Hydrogen Bonding and Crystal Packing
emphasizes hydrogen bonding’s role in molecular aggregation. The target compound’s protonated amine and chloride ions enable strong ionic and hydrogen-bonding networks, whereas carboxamides (e.g., 3a–3e ) form intermolecular bonds via -CONH₂ and -CN groups. Such differences may influence crystallization behavior and stability .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride?
- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination between cyclobutanamine and a pyrazole-containing alkyl halide. For dihydrochloride salt formation, the free base is treated with HCl in a polar solvent (e.g., ethanol or water) under controlled pH. Purification via recrystallization or column chromatography ensures high purity (>95%). Substituent positions on the pyrazole ring significantly influence reaction efficiency, as shown in analogous compounds .
- Validation : Confirm structure and purity using H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Monitor salt formation via FT-IR for characteristic N–H and Cl vibrations .
Q. How can the crystal structure of this compound be determined?
- Methodology : Use single-crystal X-ray diffraction (SCXRD). Grow crystals via slow evaporation in solvents like methanol or acetonitrile. Data collection at low temperature (e.g., 100 K) minimizes thermal motion. Process data with SHELX (SHELXL for refinement, SHELXS for structure solution) .
- Analysis : Validate hydrogen-bonding patterns using graph-set analysis (e.g., Etter’s rules) to identify intermolecular interactions critical for crystal packing . Visualize anisotropic displacement parameters with WinGX/ORTEP .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Protocols :
- NMR : Assign peaks using H-C HSQC/HMBC to resolve overlapping signals from the pyrazole and cyclobutane moieties .
- MS : Use electrospray ionization (ESI-MS) to detect the [M+H] and [M+2H] ions, confirming molecular weight and salt form .
- FT-IR : Identify secondary amine (N–H stretch ~3300 cm) and chloride ion (broad band ~2400 cm) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered pyrazole rings) be resolved?
- Troubleshooting : Apply twin refinement in SHELXL for disordered regions. Use restraints (e.g., DFIX, SIMU) to model thermal motion. Validate with R and GooF metrics .
- Alternative Approaches : Compare with computational models (DFT-optimized geometries) using software like Gaussian to identify plausible conformers .
Q. What strategies optimize biological activity in derivatives of this compound?
- SAR Design : Modify substituents on the pyrazole (e.g., halogenation at position 3) or cyclobutane (e.g., methyl groups) to enhance target binding. Test analogs in vitro for antimicrobial or anticancer activity using assays like MIC (minimal inhibitory concentration) or MTT .
- Mechanistic Insight : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors. Validate with SPR (surface plasmon resonance) for binding kinetics .
Q. How does the dihydrochloride salt form affect solubility and stability?
- Experimental Design : Compare solubility profiles (water, DMSO) of the free base and salt via UV-Vis spectroscopy. Assess stability under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC .
- Data Interpretation : Salt formation typically increases aqueous solubility but may reduce lipid membrane permeability. Use logP calculations (e.g., XLogP3) to predict bioavailability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Chemistry : Employ chiral chromatography (e.g., Chiralpak IA) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to retain enantiomeric excess (>99%). Monitor via chiral HPLC .
- Quality Control : Use circular dichroism (CD) spectroscopy or polarimetry to verify enantiopurity at each step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
